molecular formula C29H28N2O6S2 B1670410 Diazoline CAS No. 6153-33-9

Diazoline

Cat. No. B1670410
CAS RN: 6153-33-9
M. Wt: 841.1 g/mol
InChI Key: UBHSARJULCDNFC-UHFFFAOYSA-N
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Description

Diazoline, also known as Mebhydrolin napadisilate, is a histamine H1-blocker . It possesses anti-allergic, anti-pruritic, antioxidative properties, and a weak sedative effect . It is used to treat diseases and pathological conditions .


Synthesis Analysis

The synthesis of Diazoline is carried out via a Fischer reaction from 1-methyl-4-piperidone and benzylphenylhydrazine . An alternate synthesis for Diazoline has been proposed, which involves the conversion of 3-methyl- -carbolinium methylsulfate (I), obtained from -carboline and dimethylsulfate, by treatment with excess base .


Molecular Structure Analysis

Diazoline has a molecular formula of C48H48N4O6S2, with an average mass of 841.048 Da and a mono-isotopic mass of 840.301514 Da .


Chemical Reactions Analysis

The electrochemical determination of Diazoline concentration on a polymer electrode has been studied theoretically . The electrochemical behavior of the drug promises to be very interesting, as it is developed by a complicated mechanism .

Scientific Research Applications

  • Diazoline Tablet Analysis and Standardization : Diazoline, an antihistamine, has been formulated in tablets with improved bioaccessibility and reduced irritation effects compared to its traditional dragee form. This development aimed to enhance the drug's efficacy and patient comfort (Kompantseva, Gavrilin & Monastyreva, 2000).

  • Development of Diazin as a Combined Antiallergy Preparation : A new antiallergy medication, Diazin, combines diazoline and zinc sulfate. This formulation was developed to mitigate diazoline's side effects, such as ulcerogenic action, while leveraging zinc's immune system benefits (Sergeev et al., 2002).

  • Toxicological Assessment for Occupational Safety : Diazoline's toxicological profile was assessed to establish safe exposure levels in occupational settings, especially in chemical and pharmaceutical industries. The assessment included understanding its effects on the central nervous system and immune indicators (Kuzminov et al., 2016).

  • Electroanalytical Determination of Diazoline : Research explored the electrochemical behavior of diazoline, focusing on its potential for electroanalytical determination. This study aimed to develop effective methods for measuring diazoline concentration, considering its various side effects when used excessively (Tkach et al., 2020).

  • Gonadotoxic Effect Evaluation : Diazolin's potential gonadotoxic effects were evaluated in experimental settings using male rats. The study aimed to understand its impact on reproductive health, particularly its effects on sperm cells and semen-forming epithelium (Breydak, 2016).

  • drug formulation (Zuev et al., 2005).

properties

IUPAC Name

5-benzyl-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H20N2.C10H8O6S2/c2*1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*2-10H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUOSBUQOWKEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H48N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045566
Record name Mebhydrolin 1,5-naphtalenedisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

841.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mebhydrolin napadisilate

CAS RN

6153-33-9
Record name Mebhydrolin napadisylate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mebhydrolin 1,5-naphtalenedisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mebhydrolin napadisilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEBHYDROLIN NAPADISILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5G04RB25M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
403
Citations
M BARON, CV WILSON - The Journal of Organic Chemistry, 1958 - ACS Publications
(VII, R= CeHe) with iodineto a disulfide identical with VIII (R= C6H6). Because of the high yield of by-product obtained from aged potassium benzoyldithiocarbazate andbecause it …
Number of citations: 32 pubs.acs.org
YM Yutilov, NN Smolyar, AS Volchkov - Pharmaceutical chemistry journal, 2000 - Springer
… principle of the familiar antihistamine drug diazoline [1], is carried out via … And if we consider the yield of diazoline according to this … Accordingly, synthesis of diazoline from 3-methyl-γ-car…
Number of citations: 4 link.springer.com
VV Tkach, MV Kushnir, YG Ivanushko… - Ukrainica …, 2020 - bioorganica.com.ua
Mebhydrolin, the active substance of diazoline, is a histamine H1-blocker that possesses the anti-allergic, anti-pruritic, antioxidative properties as well as weak sedative effect. It is used …
Number of citations: 6 bioorganica.com.ua
BP Kuzminov, TS Zazuljak, VA Turkina… - Toxicological …, 2016 - researchgate.net
The toxicological assessment of diazoline, the first-generation antihistaminic preparation, was carried out together with justification of the hygiene standard for permissible content ((…
Number of citations: 4 www.researchgate.net
VR Iuldasheva, MV Ikramova - Sudebno-meditsinskaia Ekspertiza, 1991 - europepmc.org
New specific methods of diazolin detection by microcrystalline and chromogenic reactions as well as by thin-layer sorbent chromatography were developed. These methods were used …
Number of citations: 1 europepmc.org
EV Kompantseva, MV Gavrilin, II Monastyreva… - Pharmaceutical …, 1999 - Springer
… Recently, a new medicinal form of diazoline - tablets based on the products of its interaction … of diazoline tablets in comparison with those of the prototype drug (diazoline dragee) …
Number of citations: 3 link.springer.com
EV Kompantseva, MV Gavrilin… - Pharmaceutical Chemistry …, 2000 - Springer
… diazoline concentration in the blood. We have also developed 50 and 100 mg diazoline tablets based on the products of diazoline … in the bioaccessibility of diazoline in tablets as com…
Number of citations: 3 link.springer.com
K DA - Farmakologiia i Toksikologiia, 1957 - europepmc.org
[Pharmacology of diazoline]. - Abstract - Europe PMC … [Effect of diazoline on typhoid intoxication in rabbits]. … [Nervous system changes in Salmonella typhosa intoxication in …
Number of citations: 9 europepmc.org
AP Zuev, SV Emshanova, NB Dragunova… - Pharmaceutical …, 2005 - Springer
… a diazoline-containing preparation in the form 0.1 g diazoline … manufactured by method of diazoline deposition onto a sugar … Although diazoline is now also available in the form of tablets…
Number of citations: 6 link.springer.com
PV Sergeev, SA Chukaev - Bulletin of experimental biology and medicine, 1996 - Springer
… Diazoline exhibited antioxidant activity at higher concentrations (5 x 10 -4-10 -3 M), while … , and 2.8+0.20x103 M -~ for diazoline. We failed to calculate antioxidant activities for dimedrol, …
Number of citations: 8 link.springer.com

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